molecular formula C13H12ClN3O3 B2803606 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid CAS No. 956205-91-7

2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid

Cat. No. B2803606
CAS RN: 956205-91-7
M. Wt: 293.71
InChI Key: HFMSKRAQEJACDS-UHFFFAOYSA-N
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Description

The compound “2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid” is a novel acrylic acid derivative . It is synthesized via acid hydrolysis of 4-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one in glacial acetic acid . The structure of the compound was established based on IR, 1H NMR, 13C-NMR, and mass spectral data .


Synthesis Analysis

The synthesis of this compound involves a series of reactions to produce new pyrazole derivatives . The title compound was prepared under Vilsmeyer conditions, where chlorination of C1 occurs in addition to the expected formylation . The reaction mixture was then heated under reflux for 1 hour .


Molecular Structure Analysis

The crystal structure of the compound was determined by X-ray diffraction method . The crystal belongs to the monoclinic space group P21/c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å3 and Z = 4 . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .


Chemical Reactions Analysis

The compound exhibits interesting photochromic behavior in the crystalline and solution phase . This property allows it to be studied as a nominee in the exploration for intelligent photochromic materials .


Physical And Chemical Properties Analysis

The compound was characterized by elemental analysis, 1H-NMR, 13C-NMR, and UV-Visible spectral data . The elemental analysis showed: C, 68.99; H, 5.75; N, 16.13 .

Scientific Research Applications

properties

IUPAC Name

2-[(5-chloro-1-methyl-3-phenylpyrazole-4-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-17-12(14)10(13(20)15-7-9(18)19)11(16-17)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMSKRAQEJACDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)NCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid

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